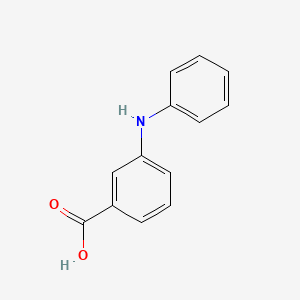

3-(苯氨基)苯甲酸

描述

3-(Phenylamino)benzoic acid, also known as Phenylanthranilic acid or PAA, is an organic compound with the chemical formula C13H11NO2 . It consists of a carboxyl group attached to a benzene ring . The molecule comprises of two six-membered rings which are abridged together through a network of C–N, N–N and C–N bonds .

Synthesis Analysis

The synthesis of 3-(Phenylamino)benzoic acid has been reported in several studies . For instance, a series of 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2- phenylamino-benzoic acid derivatives were synthesized under Ullmann condensation in the presence of dimethylformamide as a solvent or in a solid phase .Molecular Structure Analysis

The molecular structure of 3-(Phenylamino)benzoic acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions of 3-(Phenylamino)benzoic acid have been studied in several contexts . For instance, the AKR1C3 inhibitory potency of the 4’-substituted 3-(phenylamino)benzoic acids shows a linear correlation with both electronic effects of substituents and the pK(a) of the carboxylic acid and secondary amine groups, which are interdependent .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Phenylamino)benzoic acid include a molecular weight of 213.23 g/mol, XLogP3 of 3.9, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . It is soluble in water, and the solubility at 25 o C and 100 o C is 3.44 g/L and 56.31 g/L respectively .科学研究应用

Inhibition of AKR1C3

3-(Phenylamino)benzoic acids have been identified as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) . AKR1C3 is one of the key enzymes driving the elevated intratumoral androgen levels observed in castrate-resistant prostate cancer (CRPC). The inhibitory potency of the 4’-substituted 3-(phenylamino)benzoic acids shows a linear correlation with both electronic effects of substituents and the pK(a) of the carboxylic acid and secondary amine groups .

Anti-Tuberculosis

Drugs incorporating Para-Aminobenzoic Acid (PABA), a similar compound to 3-(Phenylamino)benzoic acid, have shown anti-tuberculosis effects .

Anti-Convulsant

PABA-based drugs have also been found to have anti-convulsant effects .

Anti-Neoplastic

PABA-based drugs have demonstrated anti-neoplastic effects, which means they can inhibit the growth of tumors .

Anti-Inflammatory

Compounds similar to 3-(Phenylamino)benzoic acid, such as 2-(phenylamino)benzoic acid hydrazides, have shown anti-inflammatory effects .

Bactericidal

2-(phenylamino)benzoic acid hydrazides have also exhibited bactericidal effects .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3-(Phenylamino)benzoic acid is Aldo-keto reductase 1C3 (AKR1C3) , also known as type 5 17β-hydroxysteroid dehydrogenase . AKR1C3 has been implicated as one of the key enzymes driving the elevated intratumoral androgen levels observed in castrate-resistant prostate cancer (CRPC) .

Mode of Action

3-(Phenylamino)benzoic acid acts as a potent and selective inhibitor of AKR1C3 . It exhibits nanomolar affinity and over 200-fold selectivity for AKR1C3 versus other AKR1C isoforms . The inhibitory potency of 3-(Phenylamino)benzoic acid shows a linear correlation with both electronic effects of substituents and the pKa of the carboxylic acid and secondary amine groups, which are interdependent .

Biochemical Pathways

The compound affects the phenylpropanoid pathway , leading to the biosynthesis of benzoic acids . The CoA-dependent β-oxidative pathway generates benzoic acid (BA) in the peroxisomes .

Pharmacokinetics

The compound’s inhibitory potency shows a correlation with the pka of the carboxylic acid and secondary amine groups, suggesting that these properties may influence its bioavailability .

Result of Action

The inhibition of AKR1C3 by 3-(Phenylamino)benzoic acid can potentially reduce the elevated intratumoral androgen levels observed in CRPC . This could lead to a decrease in the growth and proliferation of prostate cancer cells, thereby managing CRPC .

Action Environment

The action of 3-(Phenylamino)benzoic acid can be influenced by various environmental factors. For instance, the polymorphism of the compound, which can be affected by substitution on the benzoic acid ring, may influence its stability and efficacy . Additionally, the compound’s conformational flexibility and substitution pattern can lead to polymorphism, which can affect its action .

属性

IUPAC Name |

3-anilinobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHSJRJPIWLNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511446 | |

| Record name | 3-Anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6025-56-5 | |

| Record name | 3-Anilinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

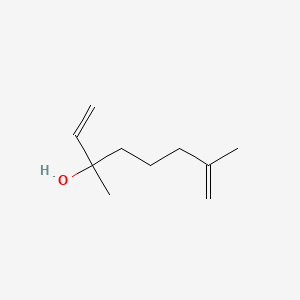

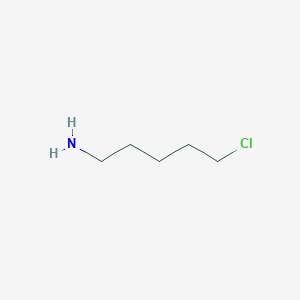

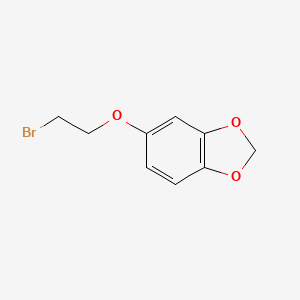

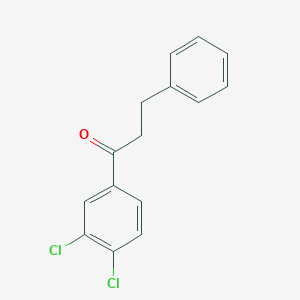

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)

![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)